3-(TERT-BUTYL)CYCLOHEXANONE

Beschreibung

Significance and Research Context of Cyclohexanone (B45756) Derivatives

Cyclohexanone derivatives are fundamental six-membered cyclic ketones that serve as versatile building blocks in organic synthesis. Their rigid, chair-like conformations provide a three-dimensional scaffold that is prevalent in numerous natural products and pharmaceutical agents. Research involving cyclohexanone derivatives often focuses on understanding conformational analysis, the stereoselectivity of reactions at the carbonyl group, and the influence of substituents on reactivity. These studies are crucial for developing new synthetic methodologies and for the targeted synthesis of complex molecules with specific stereochemical outcomes.

Unique Structural and Electronic Influences of the tert-Butyl Substituent at the 3-Position

The placement of a tert-butyl group at the 3-position of the cyclohexanone ring introduces significant and predictable steric and electronic effects. The bulky nature of the tert-butyl group dominates the conformational preference of the ring, effectively "locking" it into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. wpmucdn.comualberta.ca This conformational rigidity makes 3-(tert-butyl)cyclohexanone an excellent model system for studying the stereochemical course of reactions.

The presence of the tert-butyl group at the C-3 position creates a distinct steric environment around the carbonyl group at C-1. This steric hindrance influences the trajectory of incoming nucleophiles, leading to predictable diastereoselectivity in addition reactions. Electronically, the alkyl nature of the tert-butyl group has a modest electron-donating inductive effect, which can subtly influence the reactivity of the carbonyl group.

Comparative Analysis with Positional Isomers and Related Cyclohexanones

The influence of the tert-butyl group's position on the cyclohexanone ring is profound, and a comparative analysis with its isomers highlights the unique characteristics of the 3-substituted variant.

2-tert-Butylcyclohexanone: In this isomer, the bulky tert-butyl group is adjacent to the carbonyl group. nih.gov This proximity creates significant steric hindrance for nucleophilic attack at the carbonyl carbon. cdnsciencepub.com The molecule exists in a conformational equilibrium, but the conformer with the equatorial tert-butyl group is heavily favored.

4-tert-Butylcyclohexanone (B146137): This isomer is perhaps the most studied of the tert-butylcyclohexanones. sigmaaldrich.com With the tert-butyl group at the 4-position, it effectively locks the cyclohexane (B81311) ring in a chair conformation with the substituent in the equatorial position, similar to the 3-isomer. wpmucdn.com However, the steric bulk is remote from the carbonyl group, leading to less direct steric hindrance for nucleophilic attack compared to the 2-isomer. cymitquimica.com This makes it a valuable substrate for studying the fundamental principles of axial versus equatorial attack on a conformationally biased system. researchgate.netwpmucdn.com Reductions of 4-tert-butylcyclohexanone, for instance, have been extensively studied to understand the factors governing stereoselectivity. wpmucdn.commsu.edu

3,5-Di-tert-butylcyclohexanone: The presence of two bulky tert-butyl groups at the 3 and 5 positions introduces even more significant steric constraints. In the most stable chair conformation, both tert-butyl groups can occupy equatorial positions. However, certain isomers may be forced into twist-boat conformations to alleviate severe steric interactions. upenn.edu The study of this and other di-substituted cyclohexanones provides deeper insights into the energetic penalties of various steric interactions within the cyclohexane framework. nist.govchemeo.comresearchgate.net

The table below summarizes some key physical and structural properties of these related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C10H18O | 154.25 | tert-Butyl group at the 3-position. chemspider.com |

| 2-tert-Butylcyclohexanone | C10H18O | 154.25 | tert-Butyl group at the 2-position, adjacent to the carbonyl. nih.gov |

| 4-tert-Butylcyclohexanone | C10H18O | 154.25 | tert-Butyl group at the 4-position, remote from the carbonyl. sigmaaldrich.com |

| 3,5-Di-tert-butylcyclohexanone | C14H26O | 210.36 | Two tert-Butyl groups at the 3 and 5-positions. nist.gov |

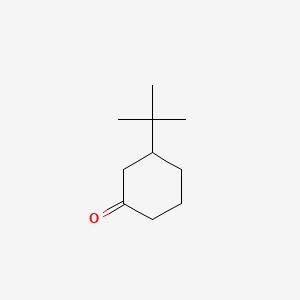

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-99-2 | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5DSJ5DKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Tert Butyl Cyclohexanone and Analogues

Alkylation of Cyclohexanone (B45756)

Direct alkylation of cyclohexanone enolates is a fundamental carbon-carbon bond-forming reaction. fiveable.me This strategy involves the generation of a nucleophilic enolate from cyclohexanone, which then reacts with an electrophilic alkylating agent. However, the use of a tertiary alkyl halide, such as tert-butyl chloride, introduces significant mechanistic hurdles that must be carefully considered.

Base-catalyzed alkylation is a common method for synthesizing α-substituted ketones. The process relies on the deprotonation of an α-carbon to form a highly reactive enolate intermediate. libretexts.org

The reaction mechanism proceeds in two primary steps. First, a strong base abstracts an α-proton from cyclohexanone to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile. The second step involves the nucleophilic attack of the enolate on the tert-butyl halide.

Reaction Scheme:

Enolate Formation:

Cyclohexanone + Base ⇌ Cyclohexanone Enolate + Conjugate Acid of Base

Nucleophilic Attack:

Cyclohexanone Enolate + tert-Butyl Chloride → 3-(tert-Butyl)cyclohexanone + Chloride Ion

Mechanistic Considerations:

The second step is a nucleophilic substitution reaction. Enolate alkylations typically proceed via an SN2 mechanism. libretexts.org However, this presents a major challenge when using tertiary halides like tert-butyl chloride. SN2 reactions are highly sensitive to steric hindrance at the electrophilic carbon. Due to the bulky nature of the tert-butyl group, the backside attack required for an SN2 displacement is sterically impossible. libretexts.org

Consequently, a competing elimination reaction (E2) becomes the dominant pathway. The enolate, being a strong base, will preferentially abstract a proton from a β-carbon of the tert-butyl chloride, leading to the formation of isobutylene (B52900) gas and the regeneration of cyclohexanone. This competition severely limits the feasibility of direct alkylation with tertiary halides.

To maximize the potential for alkylation, however limited, careful optimization of reaction conditions is critical. fiveable.me

Base Selection: Strong, non-nucleophilic, sterically hindered bases are preferred for enolate formation. Lithium diisopropylamide (LDA) is a common choice as it rapidly and quantitatively converts the ketone to its enolate at low temperatures, minimizing side reactions. libretexts.org Using a full equivalent of LDA ensures that the starting ketone is completely consumed, preventing it from participating in subsequent side reactions. libretexts.org

Solvent Effects: Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or dimethylformamide (DMF) are typically used. fiveable.me These solvents effectively solvate the metal cation of the enolate without interfering with its nucleophilicity.

Temperature Control: Low temperatures, often -78 °C, are employed during enolate formation. ubc.ca This favors the formation of the kinetic enolate (the less substituted enolate) and prevents enolate equilibration and other side reactions. libretexts.org

Table 1: Optimization of Conditions for Base-Catalyzed Alkylation

| Parameter | Reagent/Condition | Rationale |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base; ensures complete, rapid, and regioselective enolate formation. libretexts.org |

| Solvent | Tetrahydrofuran (THF) | Aprotic polar solvent; solvates the counter-ion without quenching the enolate. fiveable.me |

| Temperature | -78 °C | Favors kinetic enolate formation and minimizes side reactions. libretexts.orgubc.ca |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric water and oxygen. |

The yield and purity of this compound from this method are significantly impacted by several factors:

SN2 vs. E2 Competition: As mentioned, this is the most critical factor. For tertiary halides like tert-butyl chloride, the E2 elimination pathway is strongly favored, leading to isobutylene as the major product and very low yields of the desired alkylated ketone. libretexts.org

Polyalkylation: If the enolate is not formed quantitatively, the mono-alkylated product can itself be deprotonated to form a new enolate, which can react with another molecule of the alkylating agent. This leads to di- and poly-alkylated byproducts. Using a strong base like LDA minimizes this issue. datapdf.com

Proton Exchange: If the reaction conditions allow for equilibrium, proton exchange between the enolate and unreacted ketone can lead to the formation of a mixture of isomeric products. datapdf.com

Table 2: Reactivity of Alkyl Halides in Enolate Alkylation (SN2)

| Alkyl Halide Type | Example | Reactivity | Primary Competing Reaction |

| Methyl | Methyl Iodide | High | - |

| Primary | Ethyl Bromide | Good | - |

| Secondary | Isopropyl Chloride | Moderate | E2 Elimination |

| Tertiary | tert-Butyl Chloride | Very Low / No Reaction | E2 Elimination (Major) |

An alternative approach to direct alkylation involves the use of Lewis acids. This method alters the reaction mechanism from one involving a pre-formed enolate to one that proceeds through activation of both the ketone and the alkyl halide. libretexts.org

In this methodology, a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinates to the lone pair of electrons on the carbonyl oxygen of cyclohexanone. quora.comquora.com This coordination has two significant effects:

It withdraws electron density from the carbonyl group, making the α-protons more acidic and promoting the formation of the enol tautomer.

It activates the carbonyl group for nucleophilic attack.

Simultaneously, the Lewis acid interacts with the tert-butyl halide, facilitating the cleavage of the carbon-halogen bond to generate a tertiary carbocation (tert-butyl cation). libretexts.orgmasterorganicchemistry.com This stable carbocation is a powerful electrophile. The electron-rich enol form of the cyclohexanone then acts as the nucleophile, attacking the tert-butyl cation to form the C-C bond, yielding the α-alkylated product after deprotonation. libretexts.org This pathway is mechanistically similar to the Friedel-Crafts alkylation of aromatic rings. libretexts.orgmasterorganicchemistry.com This approach circumvents the issues of the SN2 mechanism by proceeding through a more favorable SN1-type pathway for the tertiary halide.

Catalytic Alkylation Using Lewis Acids (e.g., AlCl₃, BF₃)

Regioselectivity Enhancement in Lewis Acid-Catalyzed Approaches

Controlling regioselectivity is a significant challenge in the synthesis of 3-substituted cyclohexanones, particularly in reactions like the Baeyer-Villiger (BV) oxidation. rsc.orgnih.gov Lewis acids, often in combination with chiral ligands, play a crucial role in directing the migratory aptitude of substituents, thereby controlling which regioisomeric lactone is formed. nih.gov

In the asymmetric BV oxidation of 3-substituted cyclohexanones, chiral N,N′-dioxide/Scandium(III) catalysts have been effectively utilized. nih.gov The flexibility of these catalytic systems is key to their success. The catalyst's structure can be modulated to influence the substrate's migratory aptitude through a combination of stereoelectronic control and chiral recognition. nih.gov This "induced-fit" model, analogous to biocatalysis, allows the catalyst to adjust its conformation to accommodate different substrate configurations, leading to high regio- and stereoselectivity. nih.gov By carefully selecting the catalyst, it is possible to solve the longstanding challenge of regioselectivity in the BV oxidation of these challenging substrates. nih.gov

Table 1: Lewis Acid-Catalyzed Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclohexanones

| Substrate | Catalyst System | Major Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Racemic 3-phenylcyclohexanone | Chiral N,N′-dioxide/Sc(OTf)₃ | (S)-3-phenylcyclohexanone | 48% | 99% |

| Racemic 3-phenylcyclohexanone | Chiral N,N′-dioxide/Sc(OTf)₃ | (R,R)-lactone | 51% | 93% |

| Racemic 3-methylcyclohexanone | Chiral N,N′-dioxide/Sc(OTf)₃ | (S)-3-methylcyclohexanone | 49% | 98% |

This interactive table summarizes data on the kinetic resolution of 3-substituted cyclohexanones using a chiral Lewis acid catalyst system. Data is illustrative of typical results in the field.

Grignard Reaction Followed by Oxidation

A well-established two-step method for synthesizing this compound involves the initial formation of the corresponding alcohol via a Grignard reaction, followed by its oxidation to the target ketone.

The synthesis of the precursor alcohol, 3-(tert-butyl)cyclohexanol, can be achieved through the reaction of a Grignard reagent with a suitable carbonyl compound. The direct addition of the bulky tert-butyl magnesium bromide to cyclohexanone is notoriously inefficient, yielding only about 1% of the desired tertiary alcohol due to steric hindrance and the reagent acting as a base to enolize the ketone. study.comchegg.comchegg.com

A more effective strategy involves the 1,4-conjugate addition of the Grignard reagent to an α,β-unsaturated ketone, such as cyclohex-2-en-1-one. This Michael addition places the tert-butyl group at the 3-position. The resulting enolate is then protonated during aqueous workup to yield this compound directly, which can then be reduced to the corresponding alcohol if needed for this specific pathway. However, the most direct Grignard route to the secondary alcohol involves reacting cyclohex-2-en-1-one with tert-butyl magnesium bromide, followed by reduction of the resulting ketone.

The oxidation of the secondary alcohol, 3-(tert-butyl)cyclohexanol, to the target ketone is a standard transformation in organic synthesis. libretexts.org Reagents based on hexavalent chromium are commonly employed for this purpose. libretexts.org

Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid, this strong oxidant efficiently converts secondary alcohols to ketones. libretexts.orgchadsprep.com

Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder, more selective oxidizing agent, often used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.orgscribd.com It is particularly useful when other sensitive functional groups are present in the molecule. libretexts.org The reaction involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the ketone, Cr(IV), and pyridinium hydrochloride. libretexts.org The use of PCC on a silica (B1680970) gel substrate can simplify the workup process by allowing for easy filtration of the chromium byproducts. scribd.com

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Formula | Typical Conditions | Product from 2° Alcohol |

|---|---|---|---|

| Chromic Acid (Jones Reagent) | H₂CrO₄ (from CrO₃/H₂SO₄) | Acetone, 0°C to rt | Ketone |

This interactive table compares common chromium-based reagents for the oxidation of secondary alcohols to ketones. libretexts.orgchadsprep.comlibretexts.org

Iridium-Catalyzed Oxidation of Alcohols to Ketones

Iridium-based catalysts offer a modern and efficient alternative for the oxidation of alcohols to ketones, often under milder conditions and without the need for stoichiometric, toxic oxidants. kanto.co.jp Certain iridium complexes can catalyze the oxidation of secondary alcohols, such as 3-(tert-butyl)cyclohexanol, to the corresponding ketones with high efficiency. kanto.co.jp This process typically involves a hydrogen transfer mechanism where the alcohol is dehydrogenated. These reactions can sometimes be performed in the absence of traditional oxidizing agents, proceeding under neutral conditions and even in the open air, which presents a significant advantage in terms of green chemistry. kanto.co.jp

Enantioselective Synthesis Approaches

The synthesis of specific enantiomers of this compound is of significant interest, often accomplished through biocatalytic methods that offer high stereoselectivity.

Cyclohexanone monooxygenase (CHMO) is a well-studied enzyme that catalyzes Baeyer-Villiger oxidations with high levels of regio- and enantioselectivity. nih.gov This biocatalytic approach is environmentally friendly compared to traditional methods that use peracids. nih.gov

While CHMO oxidizes cyclohexanones to lactones, it can be used in the kinetic resolution of a racemic mixture of this compound. In this process, the enzyme selectively oxidizes one enantiomer of the ketone to its corresponding lactone at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched ketone from the lactone product. researchgate.net The enantiopreference of wild-type CHMO can even be reversed or altered through directed evolution and protein engineering, allowing for customized synthesis of either the (R)- or (S)-enantiomer of the target lactone, and by extension, isolation of the desired ketone enantiomer. researchgate.netqub.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(tert-Butyl)cyclohexanol |

| tert-Butyl Magnesium Bromide |

| Chromium trioxide (CrO₃) |

| Pyridinium chlorochromate (PCC) |

| Scandium(III) triflate (Sc(OTf)₃) |

| Cyclohexanone Monooxygenase (CHMO) |

| Cyclohex-2-en-1-one |

| Dichloromethane |

| Chromic Acid (H₂CrO₄) |

| Sodium dichromate (Na₂Cr₂O₇) |

| Sulfuric Acid |

Asymmetric Deprotonation with Chiral Lithium Amides

Kinetic deprotonation of unsymmetrical ketones, such as 3-alkylcyclohexanones, often presents challenges in regioselectivity. The removal of a proton can occur on either side of the carbonyl group, leading to a mixture of enolate isomers. ubc.ca For a 3-substituted cyclohexanone, deprotonation can yield both the Δ¹(²) and the Δ¹(⁶) enolate. ubc.ca Achieving kinetic control—wherein the product ratio is determined by the relative rates of proton removal—typically involves using a strong, sterically hindered base at low temperatures. Lithium diisopropylamide (LDA) is a common reagent for this purpose. ubc.ca However, without specific experimental data for this compound, the precise ratio of enolates formed and the conditions required to favor one over the other remain speculative.

In the absence of a chiral substrate, enantioselectivity is imparted by a chiral reagent, most commonly a chiral lithium amide base. These bases are formed from a chiral amine and an organolithium reagent. The structure of the chiral amine is crucial for the degree of enantiomeric excess (ee) observed in the product. Extensive research has been conducted on the deprotonation of 4-alkylcyclohexanones, demonstrating that the choice of the chiral ligand on the lithium amide can lead to high enantioselectivity. acs.orgresearchgate.net The underlying principle involves the formation of a diastereomeric transition state between the ketone and the chiral base, where steric and electronic interactions favor the removal of one specific proton. It is reasonable to assume that these principles would apply to the 3-tert-butyl isomer, but the efficacy of various chiral ligands has not been reported.

The successful enantioselective deprotonation results in a chiral lithium enolate. This intermediate can then be trapped by an electrophile, such as a silylating agent (e.g., trimethylsilyl (B98337) chloride), to form a stable, enantiomerically enriched silyl (B83357) enol ether. acs.org These derivatives are valuable synthetic intermediates. Studies on 4-alkylcyclohexanones have shown that high ee values can be achieved in the resulting silyl enol ethers. acs.org The application of this methodology to this compound would be expected to yield chiral silyl enol ethers, but published examples and specific outcomes are currently lacking.

Stereoselective Conversion of 4-tert-Butylcyclohexanol (B146172)

The conversion of a pre-existing chiral center or the differentiation of enantiotopic groups in a prochiral precursor is a common strategy in asymmetric synthesis. The outline specifies the stereoselective conversion of 4-tert-butylcyclohexanol. This alcohol exists as cis and trans diastereomers. While numerous methods exist for the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to form either the cis or trans alcohol, the stereoselective conversion of the alcohol itself to a chiral product relevant to this compound is not well-documented. semanticscholar.orgorgsyn.orgrsc.orgodinity.com

One relevant stereoselective process starting from 4-tert-butylcyclohexanol is kinetic resolution via oxidation. In a competitive Oppenauer oxidation using zeolite BEA as a catalyst, the cis-isomer is selectively oxidized to 4-tert-butylcyclohexanone, while the trans-isomer remains largely unreacted. chemicalbook.com This process separates diastereomers based on their different reaction rates but does not create a new enantiomerically enriched compound from a racemic or prochiral starting material in the context of synthesizing chiral this compound analogues. Research on other enantioselective reactions, such as enzyme-catalyzed oxidations or resolutions that could generate chiral intermediates from 4-tert-butylcyclohexanol, is not prominent in the literature.

Reaction Mechanisms and Reactivity Studies of 3 Tert Butyl Cyclohexanone

Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group in 3-(tert-butyl)cyclohexanone serves as a classic example in the study of stereochemistry in cyclic systems. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this substituent occupies an equatorial position to minimize steric strain. This conformational rigidity allows for a more straightforward analysis of the factors that dictate the stereochemical outcome of nucleophilic attacks on the carbonyl carbon. The reaction produces two diastereomeric alcohol products: cis-3-(tert-butyl)cyclohexanol, where the hydroxyl group is axial, and trans-3-(tert-butyl)cyclohexanol, where the hydroxyl group is equatorial.

The stereoselectivity of the hydride reduction of this compound is highly dependent on the steric bulk of the hydride reagent. This principle is a cornerstone of stereoselective synthesis, demonstrating how the size of a reagent can dramatically influence the three-dimensional arrangement of the product.

The direction from which the hydride nucleophile attacks the carbonyl carbon—either from the axial or equatorial face—determines the stereochemistry of the resulting alcohol.

Small Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are considered sterically small. They preferentially attack the carbonyl group from the axial face. nih.gov This trajectory is favored because it avoids steric hindrance from the axial hydrogen atoms at the C2 and C6 positions. nih.gov This mode of attack is often referred to as "steric approach control," where the less hindered path is preferred. nih.gov

Bulky Hydride Reagents : In contrast, large and sterically demanding reagents, such as L-Selectride (lithium tri-sec-butylborohydride), encounter significant steric repulsion from the axial hydrogens. nih.govodinity.com This hindrance makes the axial approach unfavorable. Consequently, these bulky reagents attack from the more accessible equatorial face, leading to a reversal in stereoselectivity. nih.govtamu.edu

The choice of reducing agent directly correlates with the predominant diastereomer formed.

Reduction with sodium borohydride (NaBH₄) results primarily in the formation of the trans isomer (equatorial alcohol) via axial attack. chemeducator.org

Lithium aluminum hydride (LiAlH₄) , being similarly small, also favors the formation of the equatorial alcohol. nih.govalmerja.com One study reported that the reduction with LiAlH₄ yielded the trans product over the cis product in a 9.5:1.0 ratio. odinity.com

The use of the bulky L-Selectride leads to the cis isomer (axial alcohol) as the major product through equatorial attack. tamu.educhemeducator.org Experimental results have shown a high degree of selectivity, with one experiment reporting a 20:1.0 ratio of the cis to trans product. odinity.com

The table below summarizes the diastereoselectivity observed with different hydride reducing agents.

| Reagent | Major Product | Predominant Attack | Approximate Product Ratio (trans:cis or cis:trans) |

| Sodium Borohydride (NaBH₄) | trans-3-(tert-Butyl)cyclohexanol (Equatorial OH) | Axial | 88:12 (trans:cis) chemeducator.org |

| Lithium Aluminum Hydride (LiAlH₄) | trans-3-(tert-Butyl)cyclohexanol (Equatorial OH) | Axial | 9.5:1.0 (trans:cis) odinity.com |

| L-Selectride | cis-3-(tert-Butyl)cyclohexanol (Axial OH) | Equatorial | 92:8 (cis:trans) chemeducator.org |

Stereoselectivity in Hydride Reductions (e.g., NaBH₄, LiAlH₄, L-Selectride)

Computational Studies of Transition States (Felkin-Anh Model, Cieplak Model)

Computational chemistry provides valuable insights into the underlying reasons for the observed stereoselectivity by modeling the transition states of the reaction.

Felkin-Anh Model : This model is often used to predict the stereochemistry of nucleophilic additions to carbonyl groups. However, its application to cyclic systems like this compound can be complex. Computational studies have shown that while the Felkin-Anh model can be consistent with the results for small hydrides, other factors can influence the outcome, making predictions difficult in some cases. nih.govnih.gov

Cieplak Model : Proposed by Andrzej Cieplak, this model focuses on electronic effects, specifically hyperconjugation. It posits that the transition state is stabilized when electrons from an adjacent, anti-periplanar sigma bond donate into the forming carbon-nucleophile antibonding orbital (σ*). wikipedia.org In the context of this compound, this model has been used to explain the preference for axial or equatorial attack based on which C-C bond in the ring is a better electron donor. wikipedia.org For instance, electron-donating substituents at C3 can favor equatorial attack by enhancing the electron-donating ability of the anti-periplanar C-C bond. wikipedia.org

While the chair conformation is the most stable and predominant form of this compound, the possibility of the reaction proceeding through a higher-energy twist-boat conformer has been investigated computationally. nih.govacs.org For the reduction of this compound itself, the reaction is generally considered to proceed through the more stable chair conformation. nih.gov However, studies on related substituted piperidones have shown that for small hydride reagents, a twist-boat conformation can be relevant to the reactivity and facial selectivity, though this is not the case for bulky hydrides. nih.govacs.org The energy required to adopt a twist-boat conformation is generally higher, making this pathway less significant for simple cyclohexanones unless specific structural features favor it. study.com

The introduction of other substituents on the cyclohexane ring can alter the diastereoselectivity of hydride reductions. The position and nature (steric and electronic) of these substituents can influence the stability of the transition states for axial and equatorial attack.

For example, in 2-alkylcyclohexanones, a large equatorial alkyl group can inhibit axial attack by the hydride. nih.gov When the substituent at the C2 position is increased in steric bulk to a tert-butyl group, the axial approach becomes more hindered, leading to a slight preference for the cis alcohol product. nih.gov Electronic effects also play a crucial role. The introduction of an electron-withdrawing methoxy (B1213986) group at C2 in a cyclohexanone (B45756) system can favor equatorial attack because the axial C-O bond is a poorer electron donor than a C-C bond, making the transition state for axial attack less stable according to the Cieplak model. wikipedia.org

Catalytic Hydrogen Transfer Reduction (HTR) on Solid Catalysts (e.g., Mixed Oxides, Zeolites)

Catalytic Hydrogen Transfer Reduction (HTR) is an advantageous method for the reduction of ketones, avoiding the need for high-pressure gaseous hydrogen. nih.gov The reaction typically employs a hydrogen donor, such as a secondary alcohol (e.g., 2-propanol), and a solid catalyst. For substituted cyclohexanones like the related 4-tert-butylcyclohexanone (B146137), which serves as a widely studied model, various solid catalysts including metal oxides and zeolites have proven effective. nih.gov

Studies on 4-tert-butylcyclohexanone using magnesium oxide (MgO) as a catalyst have demonstrated high yields (97%) of the corresponding alcohol, with a strong preference for the trans isomer. nih.gov Zeolites, such as Sn-Beta zeolite, have also been utilized, showing high conversion (97%) and significant diastereoselectivity. nih.gov The choice of catalyst and reaction conditions (liquid vs. vapor phase) can influence the stereochemical outcome of the reduction. nih.gov For instance, copper catalysts supported on silica (B1680970) have also been tested for the HTR of 4-tert-butylcyclohexanone, showing good activity under mild conditions. taylorfrancis.com

| Catalyst | Hydrogen Donor | Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|

| MgO | 2-propanol | ~97 | High diastereoselectivity (97-98%) to the thermodynamically stable trans-alcohol. | nih.gov |

| Sn-Beta Zeolite | 2-propanol or 2-butanol | 97 | High conversion after 6 hours. | nih.gov |

| BEA Zeolite (Si/Al = 12) | 2-propanol | Not specified | High diastereoselectivity (>95%) to the less stable cis-isomer due to transition-state selectivity. | nih.gov |

| Partially Crystalline Zirconosilicate | 2-propanol | High Activity | Activity linked to Lewis acid amount, mesopore volume, and surface hydrophobicity. | researchgate.net |

The Meerwein-Ponndorf-Verley (MPV) reduction is a specific, highly chemoselective type of HTR that uses a metal alkoxide, typically aluminum isopropoxide, as a catalyst. wikipedia.orgthermofisher.com The reaction is reversible and involves the reduction of a ketone or aldehyde to its corresponding alcohol using a sacrificial alcohol, commonly isopropanol. thermofisher.comalfa-chemistry.com

The widely accepted mechanism for the MPV reduction proceeds through a six-membered ring transition state. wikipedia.orgorganic-chemistry.org The process involves the following steps:

Coordination of the ketone (this compound) to the aluminum alkoxide catalyst. wikipedia.org

Formation of a cyclic, six-membered transition state involving the aluminum center, the ketone, and the alkoxide ligand. alfa-chemistry.com

Transfer of a hydride from the α-carbon of the isopropoxide to the carbonyl carbon of the ketone via a pericyclic mechanism. wikipedia.org

Simultaneously, the ketone is reduced to an aluminum alkoxide, and the isopropoxide is oxidized to acetone. alfa-chemistry.com

The newly formed alcohol product is liberated by an exchange with a molecule of the solvent alcohol (isopropanol), thereby regenerating the catalyst. wikipedia.org

This mechanism accounts for the high selectivity of the MPV reaction, as other functional groups like carbon-carbon double bonds are generally not affected. alfa-chemistry.com

The catalytic activity of solid materials in HTR is profoundly influenced by the nature of their acidic and basic sites.

Acidic Sites: In catalysts like zeolites and zirconosilicates, Lewis acid sites are crucial for the MPV reduction. researchgate.net These sites, often associated with framework metal atoms like aluminum or zirconium, coordinate with the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to the hydride transfer from the donor alcohol. researchgate.net The concentration and strength of these Lewis acid sites are often directly correlated with the catalytic activity. researchgate.net

Basic Sites: The presence of basic sites can also play a significant role in the HTR mechanism. In some systems, a base is required to deprotonate the donor alcohol, forming an alkoxide which is a more potent hydride donor. The catalytic activity of certain ruthenium complexes in the transfer hydrogenation of ketones has been shown to be dependent on the concentration of a base like sodium isopropoxide. nih.gov Furthermore, studies using solid basic catalysts demonstrate their effectiveness in promoting the reduction of substituted cyclohexanones. researchgate.net The synergistic action of both acidic and basic sites can enhance catalytic performance; Lewis acid sites activate the ketone (the hydride acceptor), while basic sites activate the alcohol (the hydride donor). mdpi.com

Oxidation Reactions (e.g., to Carboxylic Acids)

The oxidation of cyclohexanones can lead to the formation of dicarboxylic acids through carbon-carbon bond cleavage. For this compound, oxidation would result in ring-opening. The initial step in the oxidation of a cyclic ketone often involves the formation of an enol or enolate, which is then susceptible to oxidative cleavage.

While specific studies on the direct oxidation of this compound to a carboxylic acid are not prevalent, the general mechanisms for cyclohexane oxidation provide insight. The oxidation of cyclohexane itself is a radical-chain process that proceeds through cyclohexanol (B46403) and cyclohexanone to ultimately form adipic acid. researchgate.net The oxidation of the ketone intermediate is a key step. This can occur via several pathways, including Baeyer-Villiger oxidation to form a lactone, which can then be hydrolyzed to a hydroxy acid. Subsequent oxidation of this intermediate can lead to dicarboxylic acids. pearson.com Because the carboxyl group carbon is in a high oxidation state, its further oxidation typically results in its removal as carbon dioxide (decarboxylation). libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of cyclohexanones. academie-sciences.fr The carbonyl carbon is electrophilic and thus a target for attack by electron-rich nucleophiles. pearson.com The stereochemical outcome of this addition is of significant interest, particularly in substituted cyclohexanones where the two faces of the carbonyl group are diastereotopic. The conformationally rigid 4-tert-butylcyclohexanone is a classic substrate for studying these reactions, and the principles derived are applicable to other isomers like this compound. academie-sciences.fracademie-sciences.fr

When a nucleophile attacks the carbonyl group of a cyclohexanone derivative, it can approach from two different trajectories relative to the plane of the ring:

Axial Attack: The nucleophile approaches from a direction parallel to the principal axis of the ring. This leads to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches from the "side" of the ring, in the general plane of the carbon framework. This results in the formation of an axial alcohol.

The preferred direction of attack is determined by a balance of several competing factors, including steric hindrance and stereoelectronic effects. researchgate.net Steric hindrance generally disfavors the more crowded trajectory. For instance, attack by a bulky nucleophile often prefers the less hindered equatorial approach to avoid steric clashes with the axial hydrogens at the C-3 and C-5 positions. youtube.com Conversely, a small nucleophile like a hydride ion may favor the axial approach. youtube.com

Beyond simple sterics, more subtle stereoelectronic effects play a critical role in determining the facial selectivity of nucleophilic attack. These effects involve the interaction of orbitals in the transition state.

Torsional Strain (Felkin-Anh Model): One major factor is the torsional strain that develops in the transition state. An equatorial attack leads to a transition state where the newly forming bond is eclipsed with the adjacent axial C-H bonds, increasing torsional strain. An axial attack leads to a more staggered, lower-energy transition state with respect to these bonds. This effect generally favors axial attack. academie-sciences.fr

Hyperconjugation (Cieplak Model): The Cieplak model proposes that the transition state is stabilized by hyperconjugation, specifically the donation of electron density from adjacent anti-periplanar σ-bonds into the low-lying vacant σ* orbital of the incipient nucleophile-carbon bond. researchgate.net In a cyclohexanone, the axial C-H bonds at C-2 and C-6 are anti-periplanar to the path of axial attack. Since C-H σ-bonds are considered good electron donors, this interaction stabilizes the transition state for axial attack. researchgate.netpitt.edu

The final stereochemical outcome is a result of the interplay between these steric and stereoelectronic factors. The size of the nucleophile, the nature of the substituents on the ring, and the reaction conditions all influence this delicate balance. researchgate.net For example, the reduction of 4-tert-butylcyclohexanone with a small reducing agent like sodium borohydride gives predominantly the equatorial alcohol (via axial attack), whereas reduction with a much bulkier reducing agent gives more of the axial alcohol (via equatorial attack). tamu.edu

| Factor | Favors Axial Attack (Equatorial Product) | Favors Equatorial Attack (Axial Product) | Underlying Principle |

|---|---|---|---|

| Steric Hindrance | Small nucleophiles (e.g., H⁻) | Bulky nucleophiles (e.g., L-Selectride) | Minimization of non-bonded interactions with axial H's at C-3/C-5. |

| Torsional Strain | Generally favored | Generally disfavored | Avoidance of eclipsing interactions between the forming bond and adjacent C-H bonds. |

| Stereoelectronic Effects (Hyperconjugation) | Generally favored | Generally disfavored | Stabilization of the transition state through σ → σ* orbital overlap. |

Substitution Reactions Involving the tert-Butyl Group

Direct substitution reactions involving the cleavage of the carbon-carbon bond of the tert-butyl group on the cyclohexanone ring are not common synthetic transformations. The C-C single bond is strong and lacks a suitable leaving group, making nucleophilic or electrophilic substitution at this position challenging under standard laboratory conditions.

However, the reverse of the reaction used to synthesize the compound, a retro-Friedel-Crafts reaction, is theoretically possible. Friedel-Crafts alkylations are known to be reversible under certain conditions, typically involving strong acids and high temperatures. wikipedia.org In the context of this compound, treatment with a strong Lewis acid could potentially catalyze the dealkylation process, removing the tert-butyl group to yield cyclohexanone. This reversibility is exploited in other areas of synthesis, for example, by using alkyl groups as removable protecting groups. wikipedia.org

Enolate Chemistry and Alkylation Reactions

The enolate chemistry of this compound is dominated by the steric influence of the equatorial tert-butyl group. Deprotonation can occur at either of the two α-carbons (C-2 and C-6), leading to two different regioisomeric enolates. The control of this regioselectivity is a key aspect of its reactivity.

For an unsymmetrical ketone like this compound, deprotonation can lead to either the kinetic or the thermodynamic enolate.

Kinetic Enolate: This enolate is formed by the fastest deprotonation reaction. In this case, abstraction of a proton from the C-6 position is sterically less hindered and therefore occurs more rapidly. This leads to the less substituted Δ¹'⁶-enolate.

Thermodynamic Enolate: This is the more stable of the two possible enolates. Deprotonation at the C-2 position, although sterically more demanding due to the adjacent tert-butyl group, results in a more substituted and thus more thermodynamically stable double bond (Δ¹'²-enolate).

The ratio of these enolates is highly dependent on the reaction conditions. stackexchange.com Conditions that favor the kinetic enolate include the use of strong, bulky, non-nucleophilic bases at low temperatures in aprotic solvents. Conversely, conditions that allow for equilibration, such as weaker bases, higher temperatures, or the presence of a proton source, will favor the formation of the more stable thermodynamic enolate. stackexchange.com While the E/Z notation is more commonly applied to enolates of acyclic ketones, the regioselectivity of enolate formation in cyclic systems like this is the critical stereochemical consideration.

The choice of base and additives is crucial for controlling the regiochemical outcome of enolate formation.

Amide Bases: Strong, sterically hindered amide bases are typically used to generate the kinetic enolate with high selectivity. Lithium diisopropylamide (LDA) is a common choice. Its bulky nature favors abstraction of the more accessible C-6 proton. Other bulky bases like lithium tetramethylpiperidide (LTMP) also favor kinetic enolate formation. Less bulky bases like lithium hexamethyldisilazide (LHMDS) may offer different selectivity. bham.ac.uk

Additives: Additives can significantly influence the enolate distribution and subsequent reactivity.

Hexamethylphosphoramide (HMPA): This highly polar, coordinating solvent can break up the aggregation of lithium enolates, leading to more reactive "naked" enolates. ubc.caenamine.net This can alter the stereochemical course of reactions and in some cases, can reverse selectivity by favoring the formation of (Z)-enolates in acyclic systems due to the disruption of the typical closed transition state. imperial.ac.uk For cyclic enolates, HMPA promotes dissociation of aggregates and can increase the proportion of O-alkylation in certain reactions. nih.gov

Chlorotrimethylsilane (TMSCl): Enolates can be trapped as their corresponding silyl (B83357) enol ethers. The formation of these derivatives can provide insight into the kinetic vs. thermodynamic enolate ratio under specific conditions. wikipedia.org For example, studies on 3-substituted cycloalkanones using "soft enolization" conditions (e.g., TMSOTf with a mild base) have shown vastly improved regioselectivity for the kinetic silyl enol ether compared to "hard enolization" with strong bases like LDA. nih.gov

| Substrate | Conditions | Kinetic:Thermodynamic Ratio (Δ¹'⁶:Δ¹'²) | Reference |

|---|---|---|---|

| 3-Methylcyclohexanone | LDA, THF, -78 °C | ~4:1 | stackexchange.combham.ac.uk |

| 3-Methylcyclohexanone | Me₃SiOTf, Et₃N, DMF, 25 °C | >20:1 | nih.gov |

| 3-Phenylcyclohexanone | LDA, THF, -78 °C | ~12:1 | nih.gov |

| 3-Phenylcyclohexanone | Me₃SiOTf, Et₃N, DMF, 25 °C | >20:1 | nih.gov |

Condensation Reactions (e.g., Aldol (B89426) Condensation)

The enolates derived from this compound are effective nucleophiles in condensation reactions, most notably the aldol reaction with aldehydes and other ketones. The fixed conformation of the starting ketone allows for predictable stereochemical outcomes.

The stereoselectivity of aldol additions is often rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. openochem.orgharvard.edu In this model, the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, creating a closed transition state. To minimize steric interactions, bulky substituents on both the enolate and the aldehyde prefer to occupy equatorial positions in this transition state. masterorganicchemistry.compharmaxchange.info

For the E-enolate of a cyclohexanone reacting with an aldehyde (R-CHO), the transition state that leads to the threo (or anti) diastereomer is generally favored. lookchem.com The bulky tert-butyl group at C-3 remains equatorial on the original ring, and the R-group of the aldehyde also prefers an equatorial position in the Zimmerman-Traxler chair, thus dictating the stereochemistry of the newly formed stereocenters. The reaction of cyclohexanone lithium enolate with benzaldehyde, for instance, has been shown to be threo-selective under kinetic control. lookchem.com

| Aldehyde | Solvent | threo:erythro Ratio | Reference |

|---|---|---|---|

| Benzaldehyde | THF | 76:24 | lookchem.com |

| Benzaldehyde | Et₂O | 72:28 | lookchem.com |

| p-Anisaldehyde | THF | 84:16 | lookchem.com |

| p-(Trifluoromethyl)benzaldehyde | THF | 69:31 | lookchem.com |

While intermolecular condensation reactions of this compound are well-studied, specific examples of intramolecular reactions like the Tischenko reaction involving this particular ketone are not widely reported in the literature. The classic Tischenko reaction involves the disproportionation of two molecules of an aldehyde to form an ester. An intramolecular version would require a dialdehyde (B1249045) substrate.

However, derivatives of this compound could be envisioned to undergo various intramolecular cyclizations. For instance, an aldol adduct formed from the reaction with a keto-aldehyde could potentially undergo a subsequent intramolecular aldol condensation or other cyclization to form bicyclic systems. Similarly, other functional groups could be introduced onto the ring or side chains that could participate in intramolecular reactions, such as intramolecular Michael additions or ring-closing metathesis, although specific literature examples for this compound derivatives in this context are scarce.

Stereochemical and Conformational Analysis

Configurational Isomerism of 3-(tert-Butyl)cyclohexanone

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. edubull.com In the case of this compound, the carbon atom at the 3-position, to which the tert-butyl group is attached, is a stereocenter. This gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-3-(tert-butyl)cyclohexanone and (S)-3-(tert-butyl)cyclohexanone. The racemic mixture, denoted as (±)-3-(tert-butyl)cyclohexanone, contains equal amounts of both enantiomers. tandfonline.com Due to the presence of only one substituent on the ring, cis-trans isomerism is not applicable in the same way it is for disubstituted cyclohexanes.

Conformational Equilibria in Cyclohexanone (B45756) Rings

The cyclohexane (B81311) ring is not planar and exists in various three-dimensional shapes, or conformations, that can be interconverted by rotation around single bonds. nih.gov These conformations differ in energy, and the molecule will predominantly adopt the most stable, lowest-energy shape.

The two most significant conformations for a cyclohexanone ring are the chair and the twist-boat conformations. wikipedia.org

Chair Conformation: This is the most stable conformation for cyclohexane and its derivatives. wikipedia.orglibretexts.org It is characterized by having all carbon-carbon bond angles close to the ideal tetrahedral angle of 109.5°, which minimizes angle strain. libretexts.orgdavuniversity.org Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. davuniversity.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.orgbyjus.com

Twist-Boat Conformation: The boat conformation is significantly less stable than the chair due to two main factors: steric strain from the "flagpole" hydrogens pointing towards each other, and torsional strain from eclipsing interactions along the sides of the "boat". libretexts.orgdavuniversity.orgyoutube.com To alleviate some of this strain, the boat conformation can twist, forming the more stable twist-boat (or skew-boat) conformation. libretexts.orgyoutube.com The twist-boat is an intermediate in the process of ring-flipping from one chair conformation to another. wikipedia.org Despite being more stable than the pure boat form, the twist-boat is still considerably higher in energy than the chair conformation. wikipedia.orglibretexts.org

The relative energy levels of the main cyclohexane conformations are generally ordered as follows: Chair < Twist-Boat < Boat < Half-Chair. wikipedia.org

In a substituted cyclohexanone, the substituent's position—either axial (parallel to the ring's axis) or equatorial (pointing out from the ring's equator)—greatly affects the molecule's stability. davuniversity.orglibretexts.org

Substituents generally prefer the equatorial position to avoid steric hindrance with other axial atoms on the same side of the ring. libretexts.org This unfavorable steric interaction, known as a 1,3-diaxial interaction, increases the energy of the conformation. libretexts.orgsiue.edu The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.com

The tert-butyl group is exceptionally bulky and has one of the largest A-values (approximately 4.9 kcal/mol). masterorganicchemistry.com This high energy penalty for occupying the axial position means that a tert-butyl group will almost exclusively reside in the equatorial position. masterorganicchemistry.comslideshare.net This strong preference effectively "locks" the cyclohexane ring into a single chair conformation, preventing the ring-flipping process that would force the tert-butyl group into the highly unfavorable axial position. slideshare.net Therefore, this compound exists predominantly in the chair conformation where the tert-butyl group occupies an equatorial position.

Resolution of Racemic this compound

The separation of the (R) and (S) enantiomers from the racemic mixture of this compound is known as resolution. This can be achieved through either direct or indirect methods. tandfonline.com

Direct resolution involves the formation of diastereomeric derivatives from the racemic ketone. One documented method involves the use of an optically active amine bisulfite salt. When racemic this compound is treated with (+)-(S)-α-methylphenethylamine bisulfite, two diastereomeric salts are formed. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure diastereomeric salt can be decomposed with acid to yield the optically active ketone. tandfonline.com

An alternative, indirect strategy involves first reducing the racemic ketone to its corresponding alcohol, 3-tert-butylcyclohexanol. tandfonline.com This reduction produces a mixture of diastereomeric alcohols (cis and trans) and enantiomers. nih.govnih.gov The resolution can then be performed on one of these alcohol isomers. For instance, (±)-trans-3-tert-butylcyclohexanol can be resolved into its separate enantiomers using an appropriate resolving agent, such as 3β-acetoxy-Δ5-etienic acid. Once the desired optically active alcohol enantiomer is isolated, it is oxidized back to the ketone, yielding the enantiomerically pure (e.g., (+)-3-(tert-butyl)cyclohexanone). tandfonline.com

Spectroscopic Techniques for Stereochemical Characterization

Spectroscopic methods are indispensable for elucidating the complex stereochemistry and conformational equilibria of substituted cyclohexanones. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods provide detailed information on atomic connectivity, spatial arrangement, and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of cyclohexanone derivatives. auremn.org.br The large steric hindrance of the tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this group occupies an equatorial position, thereby minimizing unfavorable 1,3-diaxial interactions. This conformational preference is clearly reflected in both ¹H and ¹³C NMR spectra.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the ring protons provide a wealth of structural information. Protons in axial positions are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts due to the anisotropic effect of C-C single bonds. nih.gov Furthermore, the coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. Large couplings (typically 8-13 Hz) are observed for axial-axial (³Jaa) interactions, while smaller couplings (typically 2-5 Hz) are characteristic of axial-equatorial (³Jae) and equatorial-equatorial (³Jee) interactions. nih.gov For this compound, the proton at C3 would be expected to be in an axial position, leading to specific, predictable coupling patterns with the adjacent methylene (B1212753) protons at C2 and C4.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the ring are sensitive to their spatial environment. The locked conformation leads to a distinct set of signals for each carbon atom, confirming the structure and the absence of significant conformational averaging that would be seen in a more flexible system. Low-temperature ¹³C NMR studies on related di-substituted cyclohexanes have demonstrated the power of this technique in observing distinct signals for different conformers, such as chair and twist-boat forms. nih.govresearchgate.netsikhcom.net

Below are tables summarizing the expected NMR data for this compound in its preferred conformation.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

|---|---|---|

| tert-Butyl (CH₃) | ~0.9 | s (singlet) |

| H-2ax, H-6ax | ~2.0 - 2.2 | m (multiplet) |

| H-2eq, H-6eq | ~2.3 - 2.5 | m (multiplet) |

| H-3ax | ~1.5 - 1.7 | tt (triplet of triplets), ³J(H3a,H2a/H4a) ≈ 12-13, ³J(H3a,H2e/H4e) ≈ 3-4 |

| H-4ax, H-5ax | ~1.2 - 1.4 | m (multiplet) |

| H-4eq, H-5eq | ~1.8 - 2.0 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (C1) | ~211 |

| C(CH₃)₃ (quaternary) | ~32 |

| C(CH₃)₃ (methyls) | ~27 |

| C3 | ~46 |

| C2, C4, C5, C6 | ~25 - 42 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, thereby resolving any stereochemical and conformational ambiguities.

While this compound itself is a liquid at room temperature, a solid crystalline derivative (e.g., an oxime, semicarbazone, or 2,4-dinitrophenylhydrazone) can be prepared and analyzed. The resulting crystal structure would provide unequivocal evidence of the chair conformation of the cyclohexane ring and the equatorial orientation of the bulky tert-butyl group. Furthermore, for a single enantiomer, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, often through the use of heavy atoms (the anomalous dispersion method) or by co-crystallizing with a known chiral auxiliary. This technique serves as the ultimate standard to which data from other spectroscopic methods, such as CD spectroscopy, are compared.

Since this compound possesses a chiral center at the C3 position, it is optically active. Its enantiomers rotate the plane of polarized light in equal and opposite directions. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to study chiral molecules. wikipedia.orgwikipedia.org

ORD measures the variation of optical rotation as a function of the wavelength of light. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org For ketones like this compound, the most significant electronic transition is the n→π* transition of the carbonyl chromophore, which occurs in the UV region (around 280-300 nm). This transition is optically active and gives rise to a characteristic signal in both ORD and CD spectra, known as a Cotton effect. stackexchange.com

The sign and intensity of the Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. The Octant Rule is an empirical rule that relates the three-dimensional arrangement of substituents in the vicinity of the carbonyl group to the sign of the Cotton effect. stackexchange.com The space around the carbonyl is divided into eight octants by three perpendicular planes. Substituents lying in certain octants make positive contributions to the Cotton effect, while those in other octants make negative contributions.

For a chiral cyclohexanone, the conformation of the ring and the positions of its substituents determine the sign of the observed Cotton effect. By applying the Octant Rule to the known preferred conformation of (R)- or (S)-3-(tert-butyl)cyclohexanone (with the equatorial tert-butyl group), one can predict the sign of its Cotton effect. Conversely, by experimentally measuring the CD or ORD spectrum, the absolute configuration of an unknown enantiomer can be determined. acs.orgnih.gov These techniques are exceptionally sensitive for determining enantiomeric excess and for assigning the absolute configuration of chiral ketones. nih.gov

Advanced Research Applications in Organic Synthesis

Synthesis of Functionalized Cyclohexanone (B45756) Derivatives

Formation of Thiazolidinone Derivatives:While general methodologies exist for the synthesis of thiazolidinone derivatives from various ketones via cyclocondensation reactions, specific examples, reaction conditions, and detailed findings for the use of 3-(tert-butyl)cyclohexanone as the ketone substrate are not documented.nih.govhilarispublisher.comekb.eg

Due to the strict instruction to focus solely on this compound and the specified outline, an article that is both comprehensive and scientifically verifiable cannot be constructed. The provided outline appears to be based on research conducted on the 4-tert-butylcyclohexanone (B146137) isomer.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the intricacies of chemical reactions involving cyclic ketones. For 3-(tert-butyl)cyclohexanone, DFT calculations are instrumental in elucidating reaction mechanisms, such as the reduction of the carbonyl group or oxidation of the cyclohexane (B81311) ring. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, providing a comprehensive picture of the reaction pathway.

These calculations can clarify the regioselectivity and stereoselectivity of reactions. For example, in the case of nucleophilic addition to the carbonyl group, DFT can determine the energy barriers for attack from the axial versus the equatorial face, thereby predicting the major product isomer. Functionals such as B3LYP and M06-2X are commonly used to model these systems, providing insights into how substituents influence reaction barriers and thermodynamics. researchgate.netchemrxiv.org The theoretical analysis of bond activation, whether at a C-H or C-C bond, often reveals an insertion-elimination mechanism. researchgate.net

Transition State Modeling and Analysis

The analysis of transition states is critical for understanding the kinetics and selectivity of chemical reactions. Computational modeling allows for the precise characterization of these high-energy structures.

The carbonyl group in this compound presents two distinct faces (axial and equatorial) for nucleophilic attack. The stereochemical outcome of such additions is determined by the relative energy of the two possible transition states. Transition state modeling is employed to predict this facial selectivity. By calculating the activation energies for both pathways, a quantitative prediction of the product ratio can be achieved. nih.govresearchgate.net

Models for predicting selectivity range in complexity. Simple models may place a hydride ion or a point charge at a set distance from the carbonyl carbon to approximate the approaching nucleophile. ias.ac.in More sophisticated methods locate the full transition state structure on the potential energy surface for a specific nucleophilic agent (e.g., LiH). ias.ac.in These models have proven reliable in reproducing experimentally observed facial selectivities in related rigid cyclic systems. ias.ac.in

The stability of a transition state is governed by a combination of steric and electronic effects. wikipedia.org In this compound, the bulky tert-butyl group plays a dominant role in steric hindrance. wikipedia.org Computational analysis of the transition state geometry reveals the spatial interactions between the incoming nucleophile and the atoms of the cyclohexane ring. The tert-butyl group, locked in an equatorial position, can sterically hinder one face of the carbonyl group more than the other, influencing the trajectory of the nucleophile.

Electronic effects also play a crucial role. The tert-butyl group is an electron-donating group through induction, which can affect the electrophilicity of the carbonyl carbon. rsc.org Furthermore, orbital interactions, such as hyperconjugation between the C-C or C-H bonds of the ring and the forming bond in the transition state, contribute to its stability. ias.ac.in DFT calculations can dissect these contributions, providing a detailed understanding of the factors that control reactivity and selectivity. rsc.org

Molecular Mechanics and Force-Field Methods in Conformational Analysis

The conformational landscape of this compound is dominated by the large steric demand of the tert-butyl group. Molecular mechanics and force-field methods are particularly well-suited for analyzing the conformations of substituted cyclohexanes due to their computational efficiency and accuracy for such systems.

The tert-butyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.orgchemconnections.org This preference is so pronounced that it effectively "locks" the cyclohexane ring into a single chair conformation. The energy penalty for forcing a tert-butyl group into an axial position is significant, estimated to be over 5 kcal/mol, making the axial conformer practically unpopulated at room temperature. libretexts.org

| Substituent | 1,3-Diaxial Strain (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.7 |

| -CH(CH3)2 (Isopropyl) | 2.1 |

| -C(CH3)3 (tert-Butyl) | >5.0 |

This conformational locking simplifies the analysis of its reactivity, as the molecule can be treated as a rigid structure for many purposes.

NBO (Natural Bond Orbital) Analysis of Electronic Structures

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov For this compound, NBO analysis provides deep insights into its electronic structure.

Key applications of NBO analysis for this molecule include:

Hybridization: Determining the hybridization of atomic orbitals for each atom, which helps in understanding bonding and geometry. nih.gov

Charge Distribution: Calculating the natural atomic charges on each atom, revealing the polarization of bonds like the C=O double bond.

Donor-Acceptor Interactions: Quantifying the stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. A crucial interaction in ketones is the delocalization of electron density from the oxygen's lone pairs (n_O) into the antibonding π* orbital of the carbonyl group (π_C=O). NBO analysis can also reveal hyperconjugative interactions between ring C-C or C-H bonds and the π_C=O orbital, which influences the carbonyl group's reactivity. ias.ac.in

This detailed electronic picture is essential for explaining the molecule's reactivity patterns and the subtle electronic effects exerted by the tert-butyl substituent. ijnc.ir

In-silico Studies for Potential Biological Activities

In-silico methods, which encompass a range of computational techniques, are increasingly used in the early stages of drug discovery to predict the potential biological activities of chemical compounds. For this compound, these studies would typically involve molecular docking and virtual screening.

Molecular docking simulations would be used to predict how this compound might bind to the active site of a specific biological target, such as an enzyme or a receptor. dergipark.org.tr The software calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and predicts the binding pose of the molecule within the target's active site. nih.govmdpi.com By screening this compound against libraries of known biological targets, researchers can generate hypotheses about its potential pharmacological effects. For instance, studies on other compounds have used in-silico docking to identify potential inhibitors of enzymes relevant to diseases like tuberculosis or to predict antioxidant activity. dergipark.org.trfrontiersin.org Such computational predictions guide further experimental testing in the search for new therapeutic agents. aimspress.com

Q & A

Q. What are the recommended synthetic routes for 3-(tert-butyl)cyclohexanone in laboratory settings?

A common approach involves Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in anhydrous conditions. Alternative methods include tert-butyl group introduction via Grignard reagents or tert-butyllithium followed by oxidation. Reaction monitoring via thin-layer chromatography (TLC) and purification through fractional distillation or column chromatography is recommended. For solvent selection, 1,4-dioxane has been used in analogous tert-butyl syntheses due to its stability under acidic conditions .

Q. How should researchers characterize the purity and structural conformation of this compound?

Key techniques include:

- NMR Spectroscopy : Analyze H and C NMR to confirm the tert-butyl group (δ ~1.2 ppm for H, δ ~28-32 ppm for C) and cyclohexanone carbonyl (δ ~210 ppm).

- IR Spectroscopy : Identify the ketone C=O stretch (~1715 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) using ATR libraries for validation .

- GC-MS : Confirm molecular ion peaks (m/z ≈ 168 for M⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities by comparing with CCDC-deposited structures of similar cyclohexanone derivatives .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved organic solvent protocols.

- Refer to analogous safety data sheets for tert-butyl cyclohexanol derivatives, which highlight flammability and eye irritation risks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations can model the electron density of the carbonyl group and steric effects of the tert-butyl substituent. For example, NIST thermodynamic data can predict activation energies for nucleophilic attacks, while molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. nonpolar solvents) . Validate computational predictions with kinetic studies (e.g., UV-Vis monitoring of enolate formation).

Q. What strategies resolve contradictory data regarding the stereochemical outcomes of this compound derivatives?

- Dynamic NMR : Detect chair conformer interconversion in cyclohexanone rings by variable-temperature H NMR.

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose-based columns).

- Computational Modeling : Compare calculated vs. experimental optical rotations or circular dichroism spectra.

- X-ray Analysis : Resolve crystal structures to confirm axial/equatorial tert-butyl positioning, referencing CCDC datasets .

Q. How to optimize reaction conditions to minimize byproduct formation during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to reduce carbocation rearrangements.

- Solvent Effects : Compare yields in 1,4-dioxane (low polarity) vs. DMF (high polarity) to control reaction rates .

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling to suppress side reactions.

- Byproduct Analysis : Employ GC-MS or F NMR (if fluorinated analogs are used) to identify and quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.